喹唑啉-7-基硼酸

描述

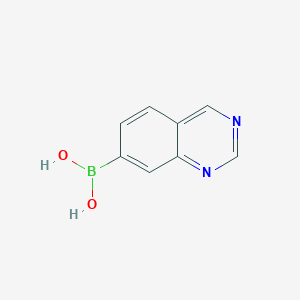

Quinazolin-7-ylboronic acid is a chemical compound with the molecular formula C8H7BN2O2 and a molecular weight of 173.97 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

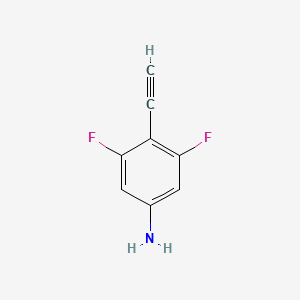

The molecular structure of Quinazolin-7-ylboronic acid consists of a quinazoline core with a boronic acid group attached at the 7-position . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring .

Chemical Reactions Analysis

Quinazoline derivatives, including Quinazolin-7-ylboronic acid, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction are powerful tools for the synthesis of quinazoline derivatives .

Physical And Chemical Properties Analysis

Quinazolin-7-ylboronic acid is a solid substance with a molecular weight of 173.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学研究应用

抗癌特性

喹唑啉衍生物,包括喹唑啉-7-基硼酸,已在药物化学领域广泛研究其一系列生物特性,尤其是抗癌活性。这些衍生物已知能抑制表皮生长因子受体(EGFR),并显示出对野生型和突变型EGFR的有效性,因此被用于癌症治疗 (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015)。此外,研究表明,喹唑啉-7-基硼酸衍生物具有作为抗癌剂的潜力,对癌细胞系如MCF-7和HepG2表现出有效的抗增殖活性 (Khodair, Alsafi, & Nafie, 2019)。

抗菌和抗炎活性

喹唑啉-7-基硼酸衍生物已被证明具有抗菌、镇痛和抗炎特性。某些合成的衍生物已显示出对微生物的良好活性,并且还表现出对炎症的治疗活性 (Dash, Dash, Laloo, & Medhi, 2017)。此外,一些含有喹唑啉骨架的化合物被发现在减少大鼠甲醛诱导的爪水肿方面具有强效,表明其显著的抗炎潜力 (Martynenko Yu V et al., 2019)。

抗疟疾和抗病毒特性

喹唑啉-7-基硼酸衍生物的合成和评价还揭示了有前途的抗疟疾特性。特定的衍生物表现出高抗疟疾活性,使它们成为抗疟疾药物开发的有希望的引导 (Mizukawa et al., 2021)。此外,一些喹唑啉衍生物显示出对人类巨细胞病毒具有强效的抗病毒特性,表明它们在抗病毒治疗中的潜力 (Held et al., 2017)。

化学合成和分子对接

喹唑啉,包括喹唑啉-7-基硼酸,在合成化学中扮演着重要角色。最近合成方法的进展集中在对这些化合物进行环保、高效和简单的合成方法,反映了它们在药物化学和潜在应用中日益重要的地位 (Faisal & Saeed, 2021)。喹唑啉衍生物的分子对接研究提供了关于它们与各种生物靶标结合方式的见解,有助于设计更强效的抑制剂和治疗剂 (Al-Shamary et al., 2017)。

安全和危害

未来方向

Quinazoline derivatives, including Quinazolin-7-ylboronic acid, have drawn significant attention due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including biology, medicine, and pesticides . Additionally, the development of novel synthetic methods and the investigation of structure-activity relationships could also be areas of future research .

作用机制

Target of Action

Quinazolin-7-ylboronic acid is a derivative of quinazoline, a nitrogen-containing heterocyclic compound Quinazoline derivatives have been known to exhibit a broad range of biological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and more . These activities suggest that quinazolin-7-ylboronic acid may interact with a variety of biological targets.

Mode of Action

Quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa, a process regulated by the quorum sensing system . This suggests that Quinazolin-7-ylboronic acid might interact with its targets to disrupt bacterial communication, thereby inhibiting biofilm formation and reducing bacterial virulence.

Biochemical Pathways

Quinazoline derivatives have been shown to disrupt the synthesis of proteins, nucleic acids, cell walls, and metabolic pathways . Therefore, it is plausible that Quinazolin-7-ylboronic acid may affect similar biochemical pathways, leading to downstream effects such as the inhibition of bacterial growth and virulence.

Result of Action

Quinazoline derivatives have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that Quinazolin-7-ylboronic acid may have similar effects, potentially making it a promising candidate for the development of new anti-biofilm and quorum quenching agents.

Action Environment

The compound is reported to be stable under an inert atmosphere and at temperatures between 2-8°c . This suggests that the compound’s action and efficacy may be influenced by environmental conditions such as temperature and atmospheric composition.

属性

IUPAC Name |

quinazolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)7-2-1-6-4-10-5-11-8(6)3-7/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPOSZXCZRHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=NC=NC=C2C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680579 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazolin-7-ylboronic acid | |

CAS RN |

899438-46-1 | |

| Record name | Quinazolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)